1-(4-Cyclopropylpiperidin-1-yl)-2-ethoxyethan-1-one
Description
1-(4-Cyclopropylpiperidin-1-yl)-2-ethoxyethan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a cyclopropyl group and an ethoxyethanone moiety
Properties
IUPAC Name |
1-(4-cyclopropylpiperidin-1-yl)-2-ethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-9-12(14)13-7-5-11(6-8-13)10-3-4-10/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIBUJHUSJMMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Cyclopropylpiperidin-1-yl)-2-ethoxyethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate.
Cyclopropyl Substitution: The cyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable cyclopropyl halide reacts with the piperidine derivative.
Ethoxyethanone Addition: The final step involves the addition of the ethoxyethanone moiety, which can be achieved through an alkylation reaction using ethyl chloroacetate under basic conditions.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-Cyclopropylpiperidin-1-yl)-2-ethoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group, forming new derivatives.
Common reagents and conditions used in these reactions include
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